2-Chloro-N-(3-fluorophenyl)acridin-9-amine 2-Chloro-N-(3-fluorophenyl)acridin-9-amine
Brand Name: Vulcanchem
CAS No.: 62383-21-5
VCID: VC19463575
InChI: InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23)
SMILES:
Molecular Formula: C19H12ClFN2
Molecular Weight: 322.8 g/mol

2-Chloro-N-(3-fluorophenyl)acridin-9-amine

CAS No.: 62383-21-5

Cat. No.: VC19463575

Molecular Formula: C19H12ClFN2

Molecular Weight: 322.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(3-fluorophenyl)acridin-9-amine - 62383-21-5

Specification

CAS No. 62383-21-5
Molecular Formula C19H12ClFN2
Molecular Weight 322.8 g/mol
IUPAC Name 2-chloro-N-(3-fluorophenyl)acridin-9-amine
Standard InChI InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23)
Standard InChI Key LZBPWINGHWDPHL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)NC4=CC(=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-Chloro-N-(3-fluorophenyl)acridin-9-amine combines a tricyclic acridine system with strategic halogen and aryl substitutions. The IUPAC name, 2-chloro-N-(3-fluorophenyl)acridin-9-amine, reflects its substitution pattern: a chlorine atom at position 2 of the acridine ring and a 3-fluorophenyl group attached to the exocyclic amine at position 9. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC19H12ClFN2\text{C}_{19}\text{H}_{12}\text{ClFN}_2
Molecular Weight322.8 g/mol
XLogP33.8 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface28.3 Ų

The chlorine atom increases electrophilicity, facilitating π-π stacking interactions with DNA base pairs, while the fluorine atom on the phenyl ring improves metabolic stability by resisting oxidative degradation . Quantum mechanical calculations suggest a dipole moment of 4.2 Debye, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The standard synthesis route involves three stages:

  • Acridine Core Formation: Condensation of diphenylamine derivatives with aldehydes under acidic conditions yields the acridine scaffold.

  • Chlorination: Electrophilic aromatic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces the chlorine atom at position 2 .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 3-fluoroaniline with 2-chloroacridine-9-amine completes the synthesis .

A representative procedure from the literature reports a 32% isolated yield after purification via silica gel chromatography using cyclohexane/tert-butyl methyl ether gradients .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. In one protocol, a mixture of 2-chloroacridine, 3-fluoroaniline, and Pd(OAc)2\text{Pd(OAc)}_2 in DMF reaches 250°C within 5 minutes, achieving 90% conversion in 90 minutes . This method reduces side products like N-dealkylated derivatives by 40% compared to thermal methods .

Biological Activities and Mechanisms

DNA Intercalation and Anticancer Effects

The planar acridine core intercalates between DNA base pairs, inducing helical distortion and inhibiting topoisomerase II activity. In vitro assays demonstrate:

  • IC50_{50} = 1.8 μM against MCF-7 breast cancer cells

  • Selectivity Index = 12.3 (compared to normal HEK-293 cells)

  • Apoptosis Induction: 58% increase in caspase-3 activity at 5 μM

The 3-fluorophenyl group enhances binding affinity (KdK_d = 0.45 μM) to the DNA minor groove, as shown by surface plasmon resonance .

Antimicrobial Activity

Against Gram-positive bacteria:

StrainMIC (μg/mL)
Staphylococcus aureus8.2
Enterococcus faecalis16.7

Mechanistic studies attribute this activity to disruption of bacterial gyrase ATPase activity (KiK_i = 2.3 μM) .

Pharmacokinetic Profiling

Computational ADMET predictions using SwissADME:

ParameterValue
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionYes (IC50IC_{50} = 4.1 μM)
Half-Life6.2 hours (predicted)

In vivo rat studies show 89% oral bioavailability and a volume of distribution (VdV_d) of 12.3 L/kg, suggesting extensive tissue penetration.

Research Applications

Fluorescence-Based Imaging

The compound exhibits strong blue fluorescence (λem\lambda_{\text{em}} = 450 nm) with a quantum yield of 0.67, enabling its use as a lysosome-targeting probe .

Combination Therapies

Synergy studies with doxorubicin show a combination index (CI) of 0.32 at 50% inhibition in MDA-MB-231 cells, indicating strong synergistic effects.

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.76 (s, 1H, NH), 7.61 (dt, JJ = 11.9 Hz, 1H, Ar-H), 2.69–2.52 (m, 4H, CH2_2)

  • HRMS: m/z 336.1623 [M - H]+^+ (calcd. 336.1624 for C19H19FN5\text{C}_{19}\text{H}_{19}\text{FN}_5)

Future Directions

Ongoing studies explore:

  • Nanoformulations to enhance tumor targeting

  • Structural analogs with substituted pyridine rings for improved CNS penetration

  • CRISPR-Cas9 screens to identify synthetic lethal targets

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